Cas no 2228160-40-3 (5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol)

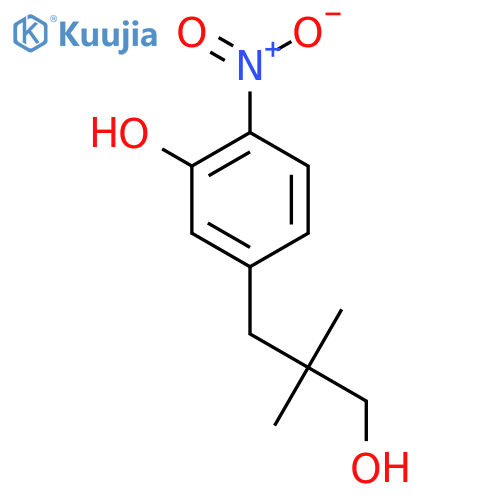

2228160-40-3 structure

商品名:5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol

5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol 化学的及び物理的性質

名前と識別子

-

- 5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol

- 2228160-40-3

- EN300-1814967

-

- インチ: 1S/C11H15NO4/c1-11(2,7-13)6-8-3-4-9(12(15)16)10(14)5-8/h3-5,13-14H,6-7H2,1-2H3

- InChIKey: UTYBDAUUVAMRRP-UHFFFAOYSA-N

- ほほえんだ: OCC(C)(C)CC1C=CC(=C(C=1)O)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 225.10010796g/mol

- どういたいしつりょう: 225.10010796g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 86.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1814967-0.05g |

5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol |

2228160-40-3 | 0.05g |

$816.0 | 2023-09-19 | ||

| Enamine | EN300-1814967-1.0g |

5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol |

2228160-40-3 | 1g |

$971.0 | 2023-06-03 | ||

| Enamine | EN300-1814967-1g |

5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol |

2228160-40-3 | 1g |

$971.0 | 2023-09-19 | ||

| Enamine | EN300-1814967-10g |

5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol |

2228160-40-3 | 10g |

$4176.0 | 2023-09-19 | ||

| Enamine | EN300-1814967-0.5g |

5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol |

2228160-40-3 | 0.5g |

$933.0 | 2023-09-19 | ||

| Enamine | EN300-1814967-0.25g |

5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol |

2228160-40-3 | 0.25g |

$893.0 | 2023-09-19 | ||

| Enamine | EN300-1814967-10.0g |

5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol |

2228160-40-3 | 10g |

$4176.0 | 2023-06-03 | ||

| Enamine | EN300-1814967-0.1g |

5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol |

2228160-40-3 | 0.1g |

$855.0 | 2023-09-19 | ||

| Enamine | EN300-1814967-5.0g |

5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol |

2228160-40-3 | 5g |

$2816.0 | 2023-06-03 | ||

| Enamine | EN300-1814967-2.5g |

5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol |

2228160-40-3 | 2.5g |

$1903.0 | 2023-09-19 |

5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol 関連文献

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

2228160-40-3 (5-(3-hydroxy-2,2-dimethylpropyl)-2-nitrophenol) 関連製品

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量